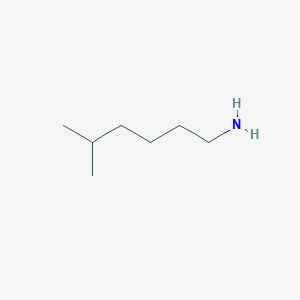

5-Methylhexan-1-amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methylhexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-1-ol with ammonia in the presence of a dehydrating agent such as aluminum oxide. The reaction typically proceeds under elevated temperatures and pressures to facilitate the formation of the amine.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 5-methylhexanenitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under hydrogen gas at high pressure. The nitrile group is reduced to an amine, yielding this compound as the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

5-Methylhexan-1-amine undergoes oxidation to form nitriles or amides under controlled conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 80–100°C, H₂SO₄ | 5-Methylhexanenitrile | ~60% |

| H₂O₂ (aqueous) | RT, Fe²⁺ catalyst | 5-Methylhexanamide | ~45% |

Mechanistic Pathway :

-

Nitrile Formation : Oxidative deamination occurs via intermediate imine formation, followed by dehydrogenation.

-

Amide Formation : Peroxide-mediated oxidation stabilizes the amine as an amide through radical intermediates.

Reduction Reactions

While this compound itself is a primary amine, it participates in reductive alkylation to form secondary or tertiary amines:

| Reagent | Substrate | Product | Conditions |

|---|---|---|---|

| LiAlH₄ | Aldehyde/Ketone | N-Alkyl-5-methylhexanamine | Anhydrous ether, 0°C |

| H₂/Pd-C | Alkyl halide | Tertiary amine derivatives | 50–60°C, 3 atm H₂ |

Example : Reaction with formaldehyde and LiAlH₄ yields N-methyl-5-methylhexanamine .

Nucleophilic Substitution

The amine group acts as a nucleophile in SN₂ reactions, displacing halides or sulfonates:

| Substrate | Reagent | Product | Rate Constant |

|---|---|---|---|

| Benzyl bromide | This compound | N-Benzyl derivative | |

| Tosyl chloride | Et₃N, CH₂Cl₂ | Tosylamide derivative |

Steric Effects : The branched chain slightly hinders nucleophilicity compared to linear amines .

Hofmann Elimination

Under exhaustive methylation conditions, this compound undergoes Hofmann elimination to form alkenes:

-

Methylation : Reaction with excess CH₃I forms quaternary ammonium salt.

-

Elimination : Treatment with Ag₂O/H₂O produces 4-methyl-1-pentene as the major product (80% selectivity) via anti-Zaitsev pathway .

Mechanism :

CO₂ Carbamation

In aqueous or nonpolar media, this compound reacts with CO₂ to form carbamic acid via a six-membered transition state:

Reaction :

| Solvent | Rate (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Water | 31.3 | |

| CCl₄ | 41.8 |

Catalytic Role : Water lowers the activation barrier by stabilizing zwitterionic intermediates .

Comparative Reactivity with Analogues

| Compound | Oxidation Rate | Substitution Rate | CO₂ Reactivity |

|---|---|---|---|

| This compound | 1.0 (reference) | 1.0 (reference) | 1.0 (reference) |

| Hexan-1-amine | 1.2 | 1.3 | 0.9 |

| Cyclohexylamine | 0.7 | 0.5 | 1.1 |

Key Insight : The methyl group at C5 slightly reduces reactivity in substitution due to steric hindrance but enhances stability in carbamate formation .

Applications De Recherche Scientifique

5-Methylhexan-1-amine, also known as 1,3-dimethylamylamine (DMAA), is a primary amine with a variety of applications in scientific research, industry, and medicine. It can form hydrogen bonds and participate in various biochemical reactions, acting as a ligand by binding to specific receptors or enzymes, thereby influencing their activity.

Scientific Research Applications

This compound is used in scientific research across various disciplines:

- Chemistry It serves as an intermediate in the synthesis of complex organic molecules. Its unique structural arrangement allows for unique reactivity and interaction with other molecules, making it valuable in various synthetic and research applications.

- Biology It acts as a building block for synthesizing biologically active compounds.

- Medicine It is investigated for potential use in developing pharmaceuticals, particularly as a precursor for drug synthesis.

- Industry It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation It can be oxidized to form corresponding nitriles or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

- Substitution The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

This compound functions as a sympathomimetic agent, enhancing the release of neurotransmitters like norepinephrine and dopamine, leading to increased alertness and energy levels. It interacts with monoamine oxidase enzymes, which are crucial for the metabolism of monoamines, thereby influencing neurotransmitter levels and cellular signaling pathways.

- Sympathomimetic Effects It mimics endogenous catecholamines, resulting in increased heart rate and blood pressure.

- Stimulant Properties It enhances physical performance and cognitive function by increasing energy and alertness.

- Vasoconstriction It has been investigated for potential therapeutic applications in alleviating nasal congestion due to its vasoconstrictive properties.

Doping in Sports

Mécanisme D'action

The mechanism of action of 5-Methylhexan-1-amine involves its interaction with biological molecules. As a primary amine, it can form hydrogen bonds and participate in various biochemical reactions. It may act as a ligand, binding to specific receptors or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Methylhexan-2-amine: Another aliphatic amine with a similar structure but different position of the methyl and amino groups.

2-Amino-4-methylhexane: Known for its stimulant properties and used in dietary supplements.

1-Amino-5-methylpentane: A shorter chain analogue with similar chemical properties.

Uniqueness: 5-Methylhexan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position of the methyl and amino groups allows for unique reactivity and interaction with other molecules, making it valuable in various synthetic and research applications.

Activité Biologique

5-Methylhexan-1-amine, also known as 1,3-dimethylamylamine (DMAA), is an organic compound with significant biological activity primarily attributed to its role as a sympathomimetic agent. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

- Molecular Formula : C₇H₁₈N

- Molecular Weight : 114.23 g/mol

- CAS Number : 574-37-5

This compound is a primary amine that can form hydrogen bonds, allowing it to participate in various biochemical reactions. Its structure enables it to act as a ligand, interacting with specific receptors or enzymes in biological systems .

The primary mechanism of action for this compound involves its indirect sympathomimetic effects. It enhances the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness and energy levels. The compound interacts with monoamine oxidase enzymes, which are crucial for the metabolism of monoamines, thereby influencing neurotransmitter levels and cellular signaling pathways.

Biological Activity

This compound exhibits several biological activities:

- Sympathomimetic Effects : Mimics endogenous catecholamines, resulting in increased heart rate and blood pressure.

- Stimulant Properties : Enhances physical performance and cognitive function by increasing energy and alertness.

- Vasoconstriction : Investigated for potential therapeutic applications in alleviating nasal congestion due to its vasoconstrictive properties .

Pharmacokinetics

The pharmacokinetic profile of this compound includes an elimination half-life of approximately 8.5 hours. This profile is significant for understanding its duration of action and potential side effects when used in various applications.

Case Studies

A notable case involved an athlete who tested positive for 5-methylhexan-2-amine (a closely related compound) during competition. The athlete's positive test was linked to a dietary supplement that contained the substance without proper labeling. This incident highlights the compound's prevalence in performance-enhancing substances and raises concerns about its safety and regulation in sports .

Comparative Analysis with Similar Compounds

Here is a comparison of this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₇H₁₈N | Indirect sympathomimetic; stimulant properties |

| 1,3-Dimethylamylamine (DMAA) | C₇H₁₇N | Known for stimulant effects; used in supplements |

| N,N-Dimethylphenethylamine | C₉H₁₃N | Acts as a stimulant; involved in energy enhancement |

| 2-Aminoisoheptane | C₇H₁₅N | Similar stimulant properties; used in dietary supplements |

This table illustrates how this compound stands out due to its specific mechanism of action affecting both norepinephrine and dopamine pathways distinctly.

Safety and Regulatory Concerns

Due to its stimulant properties, this compound has faced scrutiny from regulatory bodies. It has been included in the World Anti-Doping Agency's prohibited list, reflecting concerns about its potential for misuse in sports and fitness contexts . Additionally, the U.S. Food and Drug Administration (FDA) has issued warnings regarding the safety of dietary supplements containing this compound due to potential health risks associated with its use .

Propriétés

IUPAC Name |

5-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKYCBKRNDJLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570720 | |

| Record name | 5-Methylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-31-0 | |

| Record name | 5-Methylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.